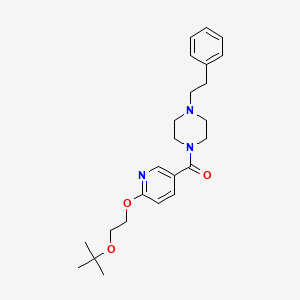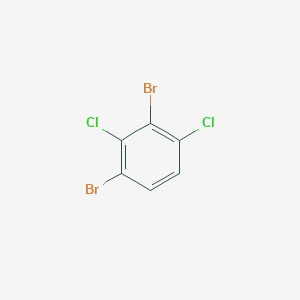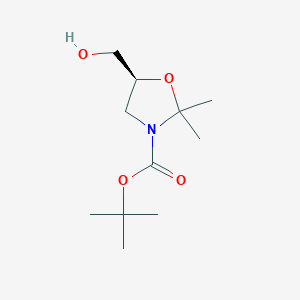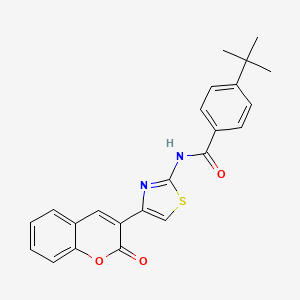
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, also known as BTTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide' involves the synthesis of the thiazole and chromen-3-yl moieties separately, followed by their coupling with the benzamide moiety.
Starting Materials
2-amino-4-(tert-butyl)benzoic acid, thiourea, 2-bromoacetophenone, sodium hydroxide, acetic acid, sodium acetate, chromone, acetic anhydride, phosphorus oxychloride, N,N-dimethylformamide, triethylamine, N,N-dimethylacetamide, N,N'-dicyclohexylcarbodiimide, 4-aminobenzamide
Reaction
Synthesis of 2-(2-oxo-2H-chromen-3-yl)thiazole:, - Dissolve 2-bromoacetophenone (1.0 equiv) and thiourea (1.2 equiv) in ethanol and reflux for 6 hours., - Cool the reaction mixture and filter the precipitated product., - Recrystallize the product from ethanol to obtain 2-(2-oxo-2H-chromen-3-yl)thiazole., Synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide:, - Dissolve 4-aminobenzamide (1.1 equiv) and 2-(2-oxo-2H-chromen-3-yl)thiazole (1.1 equiv) in N,N-dimethylacetamide., - Add N,N'-dicyclohexylcarbodiimide (1.2 equiv) and stir the reaction mixture at room temperature for 24 hours., - Filter the precipitated product and wash with cold N,N-dimethylacetamide., - Recrystallize the product from ethanol to obtain N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide., Synthesis of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide:, - Dissolve 2-amino-4-(tert-butyl)benzoic acid (1.1 equiv) and N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (1.1 equiv) in N,N-dimethylformamide., - Add triethylamine (1.2 equiv) and stir the reaction mixture at room temperature for 24 hours., - Pour the reaction mixture into water and extract with ethyl acetate., - Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure., - Purify the crude product by column chromatography to obtain 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide.
Mécanisme D'action
The mechanism of action of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes involved in cell division and DNA replication. 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of certain proteins involved in cancer cell proliferation and survival, and to increase the expression of proteins involved in apoptosis. 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is its potential as a novel anti-cancer agent. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further study. However, one limitation of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several potential future directions for the study of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide. One area of interest is its potential as a treatment for antibiotic-resistant bacterial infections. Another area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide and to identify any potential side effects or toxicities associated with its use.
In conclusion, 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound that has potential applications in scientific research. Its ability to inhibit the growth of cancer cells and bacteria, induce apoptosis, and reduce oxidative damage makes it a promising candidate for further study. However, its low solubility in water and unknown toxicities highlight the need for further research in this area.
Applications De Recherche Scientifique
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Propriétés
IUPAC Name |
4-tert-butyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-23(2,3)16-10-8-14(9-11-16)20(26)25-22-24-18(13-29-22)17-12-15-6-4-5-7-19(15)28-21(17)27/h4-13H,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWOXNGMJXFFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

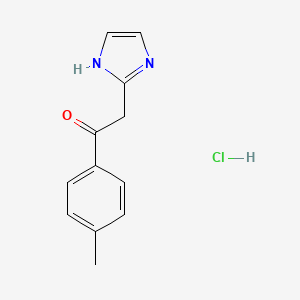
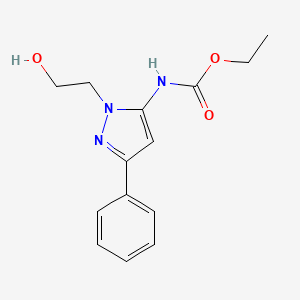
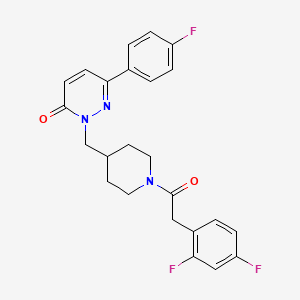
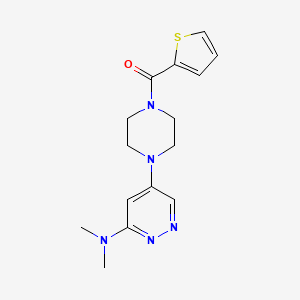
![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)
![N,N'-(ethane-1,2-diyl)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2412653.png)
![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)
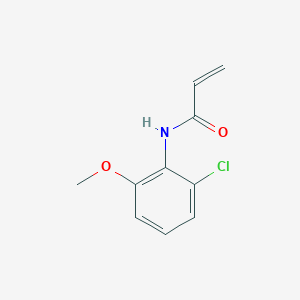
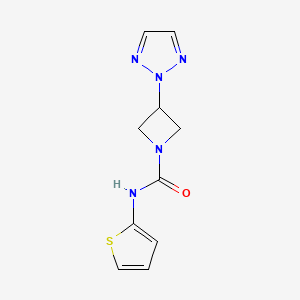
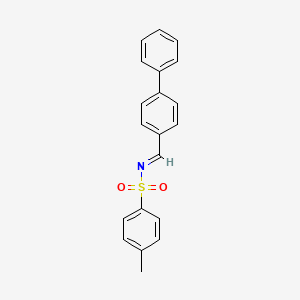
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2412659.png)
